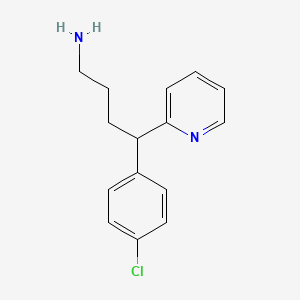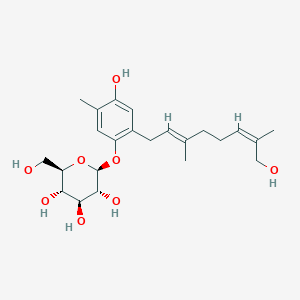![molecular formula C7H12ClF2NO B13040278 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClF₂NO and a molecular weight of 199.63 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an amine and an epoxide to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while reduction can produce difluorinated amines or hydrocarbons. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .
Applications De Recherche Scientifique
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-1-oxa-8-aza-spiro[4.5]decane: Similar spirocyclic structure but with a different ring size.
3,3-Difluoro-1-oxa-6-aza-spiro[4.3]octane: Another spirocyclic compound with a smaller ring system.
Uniqueness
3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms within the spirocyclic structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H12ClF2NO |
|---|---|
Poids moléculaire |
199.62 g/mol |
Nom IUPAC |
3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-6(11-5-7)1-2-10-4-6;/h10H,1-5H2;1H |
Clé InChI |
LVTGPDRMOHKOND-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CC(CO2)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)








![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)

![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)


